Cas no 1788036-26-9 ((1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide)
![(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide structure](https://ja.kuujia.com/scimg/cas/1788036-26-9x500.png)
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide 化学的及び物理的性質
名前と識別子
-
- (1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
- (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
- AS-52280
- CS-0053609
- (1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptanedihydrobromide
- AKOS025289633
- P14690
- 1788036-26-9
- (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
- (1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane 2HBr
- (1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane diHBr
- 1638744-69-0
-
- MDL: MFCD28501229
- インチ: InChI=1S/C7H14N2.2BrH/c1-2-9-5-6-3-7(9)4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1
- InChIKey: YCJIQGKHRWTERD-GPJOBVNKSA-N
- ほほえんだ: Br.Br.CCN1C[C@H]2C[C@@H]1CN2
計算された属性
- せいみつぶんしりょう: 287.96597g/mol
- どういたいしつりょう: 285.96802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 114
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06005-1-5G |
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide |
1788036-26-9 | 97% | 5g |
¥ 4,798.00 | 2023-04-14 | |
eNovation Chemicals LLC | D496306-1G |
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide |
1788036-26-9 | 97% | 1g |
$130 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06005-1-100mg |
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide |
1788036-26-9 | 97% | 100mg |
¥488.0 | 2024-04-23 | |
eNovation Chemicals LLC | D496306-500MG |
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide |
1788036-26-9 | 97% | 500mg |
$105 | 2024-05-23 | |
Advanced ChemBlocks | L13082-1G |
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide |
1788036-26-9 | 97% | 1G |
$375 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06005-1-500MG |
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide |
1788036-26-9 | 97% | 500MG |
¥ 1,082.00 | 2023-04-14 | |
Key Organics Ltd | AS-52280-1G |
(1r,4r)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane 2hbr |
1788036-26-9 | >95% | 1g |
£753.00 | 2025-02-08 | |
A2B Chem LLC | AB01305-500mg |
(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide |
1788036-26-9 | 97% | 500mg |
$2372.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06005-1-5g |
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide |
1788036-26-9 | 97% | 5g |
¥4797.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06005-1-500.0mg |
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide |
1788036-26-9 | 97% | 500.0mg |
¥1082.0000 | 2024-07-24 |
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromideに関する追加情報
Introduction to (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane; dihydrobromide (CAS No. 1788036-26-9)
(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane; dihydrobromide (CAS No. 1788036-26-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as EEDQ (Ethyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate), is a derivative of the bicyclic amine framework and has been extensively studied for its potential therapeutic applications.
The structure of (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane; dihydrobromide features a unique bicyclic ring system with an ethyl substituent and two nitrogen atoms, which contribute to its distinct chemical properties and biological activity. The dihydrobromide salt form of this compound enhances its solubility and stability, making it suitable for various pharmaceutical formulations.
Recent research has highlighted the potential of (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane; dihydrobromide in the development of novel drugs for neurological disorders. Studies have shown that this compound can modulate specific neurotransmitter systems, particularly those involving acetylcholine and serotonin, which are crucial for cognitive function and mood regulation.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated that (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane; dihydrobromide exhibits potent activity as a selective serotonin reuptake inhibitor (SSRI). This property makes it a promising candidate for the treatment of depression and anxiety disorders. The compound's ability to selectively target serotonin receptors without affecting other neurotransmitter systems reduces the risk of side effects commonly associated with broad-spectrum SSRIs.
Beyond its potential as an SSRI, (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane; dihydrobromide has also shown promise in the field of neuroprotection. Preclinical studies have indicated that this compound can protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane; dihydrobromide have been extensively characterized through in vitro and in vivo experiments. These studies have revealed that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its therapeutic efficacy and safety.
In terms of safety and toxicity, preliminary assessments have shown that (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane; dihydrobromide exhibits low toxicity at therapeutic doses. However, further long-term studies are necessary to fully evaluate its safety profile and potential side effects.
The synthesis of (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane; dihydrobromide involves a series of well-defined chemical reactions that ensure high purity and yield. The synthetic route typically begins with the formation of the bicyclic amine core through a ring-closing metathesis reaction followed by functionalization steps to introduce the ethyl substituent and the dihydrobromide salt form.
The development of analytical methods for the characterization and quality control of (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane; dihydrobromide has been another area of active research. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques to ensure the purity and structural integrity of the compound.
Clinical trials are currently underway to evaluate the safety and efficacy of (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane; dihydrobromide in human subjects. Early results from phase I trials have been encouraging, with no significant adverse events reported at therapeutic doses.
In conclusion, (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane; dihydrobromide (CAS No. 1788036-26-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it a valuable candidate for the development of novel drugs targeting neurological disorders and other conditions involving neurotransmitter imbalances.
1788036-26-9 ((1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide) 関連製品
- 2679837-87-5(rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1261455-34-8(Ethyl 3-amino-5-(trifluoromethoxy)phenylacetate)
- 128583-06-2(2-(benzylsulfanyl)-6-fluoropyridine)
- 1190299-36-5(3-(5-fluoro-2-hydroxyphenyl)prop-2-enal)
- 2172207-42-8(2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid)
- 2172066-32-7(4,4-difluoro-1-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol)
- 1781826-13-8(4-bromo-3-fluoro-2-methoxybenzoic acid)
- 2097862-58-1(N-1-(2-methoxypyridine-3-carbonyl)azetidin-3-ylpyridazin-3-amine)
- 2172177-60-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid)
- 953159-05-2(N'-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-N-(2-methylpropyl)ethanediamide)
